molecular formula C6H4BrClFN B1283221 5-Bromo-4-chloro-2-fluoroaniline CAS No. 111010-07-2

5-Bromo-4-chloro-2-fluoroaniline

Cat. No.: B1283221
CAS No.: 111010-07-2
M. Wt: 224.46 g/mol
InChI Key: FAWFPJSYUUKRCM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Mechanism of Action

Pharmacokinetics

It’s known that aniline derivatives, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluoroaniline. For instance, it should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, moisture, and temperature could affect its stability and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluoroaniline can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-fluoroaniline followed by reduction and bromination . The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, bromination is carried out to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by bromination under controlled conditions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce nitro derivatives .

Scientific Research Applications

5-Bromo-4-chloro-2-fluoroaniline has several applications in scientific research, including:

Properties

IUPAC Name

5-bromo-4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFPJSYUUKRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554633
Record name 5-Bromo-4-chloro-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111010-07-2
Record name 5-Bromo-4-chloro-2-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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